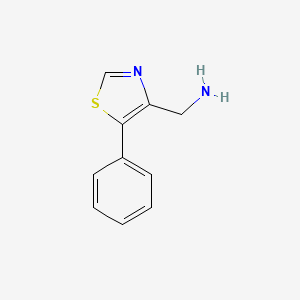

C-(5-Phenyl-thiazol-4-yl)-methylamine

Description

Properties

Molecular Formula |

C10H10N2S |

|---|---|

Molecular Weight |

190.27 g/mol |

IUPAC Name |

(5-phenyl-1,3-thiazol-4-yl)methanamine |

InChI |

InChI=1S/C10H10N2S/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 |

InChI Key |

GSXOPDNXCRGFMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CS2)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogues

| Compound Name | Thiazole Substituents | Additional Functional Groups |

|---|---|---|

| This compound | 4-Methylamine, 5-Phenyl | None |

| N-Methyl-5-(pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7, Ref 2) | 4-Phenyl, 5-Pyrimidinyl | Morpholinosulfonyl, Methylamino |

| 1-(2-(Methylamino)-4-phenylthiazol-5-yl)ethanone (Compound 26, Ref 3) | 4-Phenyl, 5-Acetyl | Methylamino, Acetyl |

- Compound 26 (from ) features an acetyl group at the 5-position, which may influence electronic properties and reactivity due to electron-withdrawing effects .

Physicochemical Properties

Physicochemical data highlight critical differences in stability and molecular characteristics:

Table 3: Physicochemical Properties of Analogues

| Compound Name | Molecular Formula | HR-MS (m/z) [M+H]+ | Melting Point (°C) |

|---|---|---|---|

| Compound 7 (Ref 2) | C₁₆H₁₅N₆OS | 436.1616 | 98–99 |

| Compound 26 (Ref 3) | C₁₄H₂₁N₂O₃S | 297.1296 | Not reported |

- Compound 7 exhibits a higher molecular weight (436.16 g/mol) and melting point (98–99°C), likely due to the morpholinosulfonyl group enhancing crystallinity .

- Compound 26 has a simpler structure with a lower molecular weight (297.13 g/mol), but its acetyl group may reduce thermal stability compared to sulfonamide-containing analogs .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole synthesis. For C-(5-phenyl-thiazol-4-yl)-methylamine, thiourea derivatives react with α-halo ketones or aldehydes under acidic conditions. For example:

-

Substrate : 2-Bromo-1-phenylacetone and methylamine-thiourea adducts.

-

Conditions : Reflux in ethanol with catalytic HCl (12–24 hours).

A modified approach uses Lawesson’s reagent to promote cyclization. In one protocol, N-(1-cyanoethyl)benzamide reacts with Lawesson’s reagent in toluene at 100°C for 48 hours, yielding 4-methyl-2-phenylthiazol-5-amine (27.1% yield). While low-yielding, this method avoids harsh halogenation steps.

Functionalization of Preformed Thiazole Intermediates

Reductive Amination of Thiazole Ketones

4-Acetyl-5-phenylthiazole serves as a key intermediate. Reduction with sodium cyanoborohydride and methylamine in methanol produces the target compound:

Nucleophilic Substitution at C4

4-Chloro-5-phenylthiazole undergoes substitution with methylamine in dimethylformamide (DMF):

-

Conditions : 80°C, 8 hours, potassium carbonate base.

-

Limitation : Requires pre-synthesized 4-chloro intermediate, increasing steps.

Multi-Step Synthesis via Pyrazole-Thiazole Hybridization

Friedel-Crafts Acylation and Cyclization

A hybrid approach involves Friedel-Crafts acylation followed by thiazole ring closure:

-

Step 1 : Phenacyl bromide reacts with thiourea to form 2-aminothiazole.

-

Step 2 : Acylation with acetyl chloride yields 4-acetylthiazole.

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable direct C–N bond formation. For example:

-

Substrate : 4-Bromo-5-phenylthiazole and methylamine.

-

Catalyst : Pd(OAc)₂/Xantphos.

-

Conditions : 100°C, 24 hours, toluene.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Hantzsch Synthesis | Thiourea, α-halo ketones | 45–60 | 90–95 | Moderate |

| Lawesson’s Reagent | N-(1-cyanoethyl)benzamide | 27.1 | 85–90 | Low |

| Reductive Amination | NaBH₃CN, methylamine | 50–65 | >95 | High |

| Nucleophilic Substitution | 4-Chlorothiazole | 70–75 | 90–95 | High |

| Palladium Catalysis | Pd(OAc)₂, Xantphos | 55–60 | 85–90 | Moderate |

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

Unwanted regioisomers (e.g., 4-phenyl-5-methyl derivatives) arise during cyclization. Polar solvents (e.g., DMF) and low temperatures (0–5°C) improve selectivity.

Purification Techniques

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves thiazole intermediates. For final products, recrystallization in ethanol-water mixtures enhances purity.

Recent Innovations

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 70–90°C | Higher yields at 80°C |

| Solvent | Ethanol/THF | THF improves solubility |

| Reaction Time | 6–12 hours | Prolonged time reduces impurities |

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring (e.g., δ 2.5–3.0 ppm for methylamine protons, δ 125–150 ppm for aromatic carbons) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .

- IR Spectroscopy : Identifies N–H stretching (3300–3500 cm⁻¹) and C=S/C–N vibrations (650–750 cm⁻¹) .

- X-ray Crystallography : Resolves 3D conformation and confirms substituent positions (e.g., dihedral angles between phenyl and thiazole rings) .

Advanced: How can molecular docking simulations predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Software Setup : Use AutoDock Vina for docking due to its speed and accuracy .

- Prepare the ligand (compound) and receptor (target protein) in PDBQT format.

- Define a grid box covering the active site (e.g., 20 ų).

- Scoring Function : Analyze binding affinity (ΔG) and hydrogen-bonding interactions.

- Validation : Compare results with known inhibitors or experimental data (e.g., IC₅₀ values) .

Q. Table 2: Docking Parameters

| Parameter | Value |

|---|---|

| Grid Box Size | 20 × 20 × 20 Å |

| Exhaustiveness | 8–12 |

| Number of Output Modes | 10 |

Advanced: What role does wavefunction analysis (Multiwfn) play in understanding the electronic properties of this compound?

Methodological Answer:

- Electron Localization Function (ELF) : Maps electron distribution to identify reactive sites (e.g., nucleophilic thiazole sulfur) .

- Electrostatic Potential (ESP) : Predicts sites for electrophilic attack (e.g., methylamine group) .

- Orbital Composition : Analyzes contributions of atomic orbitals to frontier molecular orbitals (FMOs), critical for understanding redox behavior .

Advanced: How do structural modifications influence the compound’s biological activity and selectivity?

Methodological Answer:

- Substituent Effects :

- Case Study : Replacing phenyl with cyclopropyl () increases steric hindrance, reducing off-target interactions but potentially lowering reactivity .

Q. Table 3: Substituent Impact on Activity

| Substituent | Bioactivity Trend | Selectivity |

|---|---|---|

| 4-Chlorophenyl | ↑ Anticancer | Moderate |

| Cyclopropyl | ↓ Reactivity | High |

Data Analysis: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, apoptosis assays in HeLa vs. MCF-7 cells may yield conflicting results due to p53 status .

- Statistical Validation : Use ANOVA or t-tests to assess significance. Replicate experiments with standardized protocols .

Experimental Design: What in vitro assays evaluate the anticancer potential of this compound?

Methodological Answer:

- MTT Assay : Measures cell viability (IC₅₀) in cancer cell lines .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

- Target Validation : Western blotting for caspase-3/9 activation .

Advanced: What computational methods predict the metabolic pathways of this compound?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulates bond cleavage (e.g., methylamine oxidation) .

- ADMET Prediction : Tools like SwissADME estimate metabolic stability and cytochrome P450 interactions .

Basic: What are the solubility and stability profiles under various experimental conditions?

Methodological Answer:

- Solubility :

- Polar solvents (DMF, DMSO): >50 mg/mL.

- Aqueous buffers (pH 7.4): <1 mg/mL; improve with co-solvents (e.g., 10% PEG-400) .

- Stability :

Advanced: How can quantum chemical calculations elucidate reaction mechanisms involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.